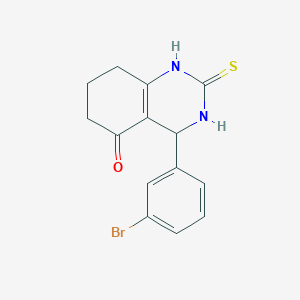

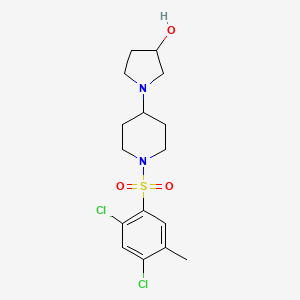

1-(tetrahydro-2H-pyran-4-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(tetrahydro-2H-pyran-4-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Applications De Recherche Scientifique

Cardiac Myosin Activation for Heart Failure Treatment

A study by Manickam et al. (2017) synthesized a series of flexible urea derivatives, including modifications with a tetrahydropyran-4-yl moiety, demonstrating selective activation of cardiac myosin ATPase. These compounds showed potential as cardiac myosin activators, offering a novel therapeutic strategy for the treatment of systolic heart failure. Specifically, the substitution of the phenyl ring with tetrahydropyran-4-yl significantly enhanced cardiac myosin ATPase activation, suggesting its role in developing newer cardiac myosin activators Manickam et al., 2017.

Modified Biginelli Reaction for Heterocyclic Compounds

Research by Strashilina et al. (2018) investigated the modified Biginelli reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one, highlighting the compound's utility in synthesizing diverse heterocyclic compounds. This study emphasizes the compound's role in creating substituted (pyrano)chromenones under certain conditions, indicating its versatility in chemical synthesis and potential applications in designing novel therapeutic agents Strashilina et al., 2018.

Hydrogel Formation for Material Sciences

Lloyd and Steed (2011) explored the gelation properties of a related urea derivative, demonstrating hydrogel formation in acidic environments. The study highlighted how the gel's physical properties could be tuned by changing the anion, suggesting potential applications in material science for designing stimuli-responsive materials Lloyd & Steed, 2011.

Environmental and Catalytic Applications

Further research has explored the compound's role in environmental science, specifically in the adsorption of pollutants on stainless steel surfaces in phosphoric media, indicating its potential utility in corrosion prevention and environmental remediation Olusola et al., 2009.

Synthesis of Functionalized Heterocycles

Brahmachari and Banerjee (2014) reported the use of urea as an organo-catalyst in synthesizing diverse, functionalized 2-amino-3-cyano-4H-pyrans, highlighting its significance in pharmaceutical research for generating compounds with potential therapeutic applications Brahmachari & Banerjee, 2014.

Propriétés

IUPAC Name |

1-(oxan-4-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O3/c16-15(17,18)14(22,11-4-2-1-3-5-11)10-19-13(21)20-12-6-8-23-9-7-12/h1-5,12,22H,6-10H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECQZZRQGXGYGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tetrahydro-2H-pyran-4-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2626674.png)

![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2626675.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide](/img/structure/B2626681.png)

![Ethyl 1-fluorosulfonylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2626685.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2626689.png)